1-(4-ethoxybenzyl)-4-(4-fluorobenzyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O/c1-2-24-20-9-5-18(6-10-20)16-23-13-11-22(12-14-23)15-17-3-7-19(21)8-4-17/h3-10H,2,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDGGTZAEXTJDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies for 1 4 Ethoxybenzyl 4 4 Fluorobenzyl Piperazine
Established Synthetic Routes for the Piperazine (B1678402) Core Structure and Its N-Substituted Analogues
The synthesis of N,N'-disubstituted piperazines such as 1-(4-ethoxybenzyl)-4-(4-fluorobenzyl)piperazine relies on a foundation of well-established methods for constructing the piperazine core and subsequently functionalizing its nitrogen atoms. A common strategy involves the sequential N-alkylation of piperazine or a suitable mono-substituted precursor.
Given the unsymmetrical nature of the target compound, a stepwise approach is necessary to avoid the formation of symmetric disubstituted by-products. mdpi.com A typical synthetic pathway would commence with the mono-N-alkylation of piperazine. To achieve selectivity for mono-substitution over di-substitution, a large excess of piperazine can be used, or more commonly, one of the piperazine nitrogens is temporarily protected with a group like tert-butyloxycarbonyl (Boc). mdpi.commdpi.com This protecting group can be removed after the first N-alkylation, allowing for the introduction of the second, different substituent onto the other nitrogen atom. mdpi.com
An alternative route to the piperazine core itself involves the cyclization of precursors like diethanolamine. core.ac.uk For instance, N-arylpiperazines can be generated in-situ from diethanolamine, which can then be further functionalized. core.ac.uk
Key Precursors and Reaction Conditions for Benzyl (B1604629) and Fluorobenzyl Introduction
The introduction of the 4-fluorobenzyl moiety onto the piperazine nitrogen is a standard nucleophilic substitution reaction. The most common precursor for this transformation is 1-(4-fluorobenzyl)piperazine (B185958), which is commercially available and serves as a key intermediate in the synthesis of various biologically active molecules. sigmaaldrich.com Alternatively, it can be synthesized by reacting piperazine with 4-fluorobenzyl chloride or bromide. nih.govevitachem.com
The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic amines such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). nih.govresearchgate.net The choice of solvent is crucial for reaction efficiency, with polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or dichloromethane (B109758) (DCM) being frequently employed. nih.govresearchgate.net
To synthesize the target compound, one would start with a mono-substituted piperazine, for example, 1-(4-fluorobenzyl)piperazine, and then introduce the second benzyl group.
Table 1: Representative Precursors and Conditions for N-Benzylation of Piperazine
| Precursor 1 (Piperazine Source) | Precursor 2 (Benzyl Source) | Base | Solvent | Typical Conditions |
| Piperazine | 4-Fluorobenzyl chloride | K₂CO₃ | DMF | Room temperature to moderate heating |
| 1-Boc-piperazine | Benzyl bromide | NaH | THF/DMF | 0 °C to room temperature |
| Piperazine | 4-Fluorobenzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | Reductive Amination |
| 1-(4-Fluorobenzyl)piperazine | 4-Ethoxybenzyl chloride | TEA | DCM | Room temperature |
This table presents generalized conditions based on standard organic synthesis protocols for N-alkylation.
A significant challenge in these syntheses is preventing the formation of the symmetrically disubstituted 1,4-dibenzylpiperazine (B181160). mdpi.com Using a protecting group strategy or carefully controlling the stoichiometry of the reactants are the primary methods to ensure the desired mono-alkylation occurs, setting the stage for the introduction of the second, different substituent. mdpi.comorgsyn.org Reductive amination of piperazine with the corresponding aldehyde (e.g., 4-fluorobenzaldehyde) offers another route that can provide good yields of the mono-substituted product. mdpi.comnih.gov
Strategies for Ethoxyphenyl Moiety Incorporation
The introduction of the 4-ethoxybenzyl group follows the same chemical principles as the introduction of the 4-fluorobenzyl group. Starting from the intermediate 1-(4-fluorobenzyl)piperazine, a second N-alkylation reaction is performed using a 4-ethoxybenzyl halide, such as 4-ethoxybenzyl chloride or bromide. The reaction conditions would be similar to those described previously, utilizing a base and a suitable polar aprotic solvent.
Another potential synthetic strategy involves the modification of a pre-installed functional group. For instance, a synthetic route could be designed to first produce 1-(4-hydroxybenzyl)-4-(4-fluorobenzyl)piperazine. The hydroxyl group could then be alkylated in a subsequent step using an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base to form the final ethoxy group. This approach is utilized in the synthesis of related compounds where a terminal functional group is modified late in the synthetic sequence. nih.gov The synthesis of N-aryl piperazines, a related class, can also be achieved through palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann reactions between piperazine and an appropriate aryl halide. mdpi.com
Optimization of Reaction Yields and Purity in Academic Synthesis
Maximizing the yield and purity of this compound is a key objective in its synthesis. Optimization efforts typically focus on the systematic investigation of reaction parameters, including catalysts, solvents, temperature, and reaction time, as well as the adoption of modern synthetic technologies.
Investigation of Catalytic Systems and Solvents
For N-alkylation reactions, while often proceeding without a catalyst, the efficiency can sometimes be improved. For related C-N bond-forming reactions, various catalytic systems have been explored. Palladium- and copper-based catalysts are standard for N-arylation reactions, which could be an alternative route to introduce the phenyl-containing moieties. mdpi.comorganic-chemistry.org More advanced methods for N-alkylation include the use of iridium or ruthenium catalysts that enable the use of alcohols as alkylating agents in a process known as "borrowing hydrogen" or "hydrogen autotransfer". nih.gov This method is considered a green chemistry approach as the only byproduct is water. nih.gov
Heterogeneous catalysts, such as metal ions supported on polymeric resins or γ-alumina, offer the advantage of simplified purification, as the catalyst can be removed by simple filtration and potentially reused. mdpi.comresearchgate.net
The choice of solvent can significantly impact reaction rates and yields. Solvents are selected based on the solubility of the reactants and their compatibility with the reaction conditions. The polarity of the solvent can influence the reaction pathway, and optimization often involves screening a panel of solvents to identify the one that provides the best balance of reaction time and product purity. nih.gov
Microwave-Assisted and Green Chemistry Approaches in Piperazine Synthesis
Modern synthetic chemistry increasingly emphasizes efficiency and sustainability. Microwave-assisted synthesis has emerged as a powerful tool for accelerating a wide range of organic reactions, including the synthesis of piperazine derivatives. scipublications.comnih.gov Compared to conventional heating, microwave irradiation can dramatically reduce reaction times—from hours to minutes—and often leads to higher product yields and purity. nih.govmdpi.comresearchgate.net This rapid heating is particularly beneficial for optimizing reaction conditions quickly. nih.gov
Green chemistry principles are also being applied to piperazine synthesis to create more environmentally benign processes. researchgate.net This includes the use of photoredox catalysis, which harnesses visible light to drive chemical reactions, often under mild conditions. mdpi.com These methods can avoid the use of toxic reagents and reduce energy consumption. mdpi.com Other green strategies include developing one-pot synthetic procedures that minimize waste by reducing the number of intermediate purification steps, and using safer, recyclable solvents. mdpi.comresearchgate.net
Table 2: Comparison of Conventional vs. Modern Synthetic Approaches
| Feature | Conventional Heating | Microwave-Assisted Synthesis | Green Chemistry Approaches |
| Energy Source | Oil bath, heating mantle | Microwave irradiation | Visible light (photocatalysis) |
| Reaction Time | Hours to days | Minutes to hours nih.gov | Varies, often mild conditions |
| Yields | Often moderate to good | Frequently improved yields nih.gov | Good to high yields |
| Byproducts | Standard stoichiometric byproducts | Similar to conventional | Minimized; e.g., water is the only byproduct in hydrogen autotransfer nih.gov |
| Advantages | Well-established, widely accessible | Rapid optimization, increased efficiency nih.gov | Reduced waste, improved safety, sustainability researchgate.netmdpi.com |
Chemical Modifications and Design of Analogues for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for understanding how a molecule's structure correlates with its biological activity. nih.gov For a compound like this compound, SAR studies would involve the systematic synthesis of analogues to probe the importance of each structural component. researchgate.netresearchgate.net
Key areas for modification include:
The 4-Fluorobenzyl Moiety: The fluorine atom's position on the phenyl ring could be moved to the ortho- or meta-positions to investigate the impact of substituent location. The fluorine could also be replaced with other halogens (Cl, Br) or with different electron-withdrawing or electron-donating groups (e.g., -CF₃, -CH₃, -OCH₃) to modulate the electronic properties of the ring. nih.gov
The 4-Ethoxybenzyl Moiety: The length of the alkoxy chain could be varied (e.g., methoxy (B1213986), propoxy, butoxy) to explore the effect of lipophilicity and steric bulk in this region of the molecule. nih.gov The position of this group could also be changed. Furthermore, the entire benzyl group could be replaced with other aromatic systems (e.g., naphthyl) or heteroaromatic rings (e.g., pyridyl, thienyl) to explore different spatial arrangements and potential new interactions with a biological target. nih.gov
The Piperazine Core: While often essential for activity, the piperazine ring itself can be modified. It can be replaced with bioisosteric scaffolds, such as homopiperazine (B121016) or constrained bicyclic diamines, to alter the conformation and basicity of the molecule. enamine.net Additionally, substituents could be introduced on the carbon atoms of the piperazine ring, although this is synthetically more challenging. researchgate.net
These focused modifications allow researchers to build a comprehensive understanding of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.
Systematic Alteration of Benzyl and Ethoxybenzyl Substituents
A common synthetic route to achieve these alterations involves a stepwise N-alkylation of piperazine. This can be accomplished in two primary ways:
Route A: Commencing with a commercially available monosubstituted piperazine, such as 1-(4-fluorobenzyl)piperazine, followed by alkylation with a substituted 4-ethoxybenzyl halide (e.g., chloride or bromide).
Route B: Beginning with the synthesis of 1-(4-ethoxybenzyl)piperazine (B3368790), which is then subsequently reacted with a variety of substituted 4-fluorobenzyl halides.
The choice of route often depends on the availability of the starting materials. The alkylation reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, in a suitable organic solvent like acetonitrile or dimethylformamide (DMF).
The systematic alteration can include a range of modifications to the aromatic rings, as detailed in the following table:
| Modification Type | Examples of Reagents | Expected Outcome |
| Electronic Modification of the Ethoxybenzyl Ring | 4-methoxybenzyl chloride, 4-(trifluoromethoxy)benzyl chloride, 4-nitrobenzyl chloride | Introduction of electron-donating or electron-withdrawing groups to probe electronic effects. |
| Steric Modification of the Ethoxybenzyl Ring | 2-ethoxybenzyl chloride, 3-ethoxybenzyl chloride, 4-isopropoxybenzyl chloride | Alteration of the steric bulk and substitution pattern on the aromatic ring. |
| Electronic Modification of the Fluorobenzyl Ring | 4-chlorobenzyl bromide, 4-methylbenzyl bromide, 4-(trifluoromethyl)benzyl bromide | Variation of the electronic properties of the second aromatic ring. |
| Positional Isomers of the Fluorobenzyl Ring | 2-fluorobenzyl bromide, 3-fluorobenzyl bromide | Investigation of the impact of the fluoro-substituent's position. |
These systematic modifications allow for a comprehensive exploration of how different substituents on the benzyl rings influence the compound's properties.
Introduction of Heterocyclic and Other Aromatic Moieties
Expanding the structural diversity of the this compound scaffold can be achieved by replacing one or both of the benzyl groups with various heterocyclic or other aromatic systems. This derivatization strategy can introduce novel pharmacophoric features and modulate the physicochemical properties of the parent compound.
The synthetic approach for introducing these moieties is analogous to the N-alkylation methods described previously. A monosubstituted piperazine, such as 1-(4-ethoxybenzyl)piperazine or 1-(4-fluorobenzyl)piperazine, can be reacted with a variety of heterocyclic methyl halides or other aromatic halides.
A diverse range of heterocyclic and aromatic moieties can be incorporated, as illustrated in the table below:
| Moiety Type | Examples of Reagents | Rationale for Introduction |
| Five-Membered Heterocycles | 2-(chloromethyl)thiophene, 2-(chloromethyl)furan, 1-methyl-2-(chloromethyl)imidazole | Introduction of heteroatoms to alter polarity, hydrogen bonding capacity, and metabolic stability. |
| Six-Membered Heterocycles | 2-(chloromethyl)pyridine, 3-(chloromethyl)pyridine, 4-(chloromethyl)pyridine, 2-(chloromethyl)pyrimidine | To introduce basic or acidic centers and to mimic the phenyl ring with altered electronic distribution. |
| Fused Heterocycles | 2-(chloromethyl)benzofuran, 2-(chloromethyl)indole, 2-(chloromethyl)quinoline | To increase the size and rigidity of the substituent and to introduce extended π-systems. |
| Other Aromatic Systems | 1-(chloromethyl)naphthalene, 2-(chloromethyl)naphthalene, 9-(chloromethyl)anthracene | To explore the effects of larger, more lipophilic aromatic systems on the compound's properties. |
The successful synthesis of these derivatives would be confirmed using the physicochemical characterization techniques outlined in the following section.
Physicochemical Characterization Techniques for Synthesized Compounds in Research Contexts
A comprehensive suite of analytical techniques is employed to unambiguously determine the structure and purity of newly synthesized compounds such as this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are routinely used to provide detailed information about the carbon-hydrogen framework of the synthesized piperazine derivatives.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals for each distinct proton environment. Based on data from analogous 1,4-dibenzylpiperazine structures, the following proton signals can be anticipated swgdrug.org:
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ethoxy -CH₃ | ~1.4 | Triplet | 3H |
| Piperazine -CH₂- | ~2.5 | Broad singlet or multiplet | 8H |
| Benzyl -CH₂- | ~3.5 | Singlet | 4H (2H for each benzyl group) |
| Ethoxy -O-CH₂- | ~4.0 | Quartet | 2H |
| Aromatic protons (ethoxybenzyl) | ~6.8-7.2 | Doublets | 4H |
| Aromatic protons (fluorobenzyl) | ~7.0-7.3 | Multiplets (doublet of doublets) | 4H |
The integration of the signals provides a ratio of the number of protons in each environment, while the multiplicity (singlet, doublet, triplet, etc.) gives information about the number of neighboring protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, distinct signals are expected for the ethoxy group, the piperazine ring, the benzylic carbons, and the aromatic carbons. The carbon attached to the fluorine atom in the fluorobenzyl ring would show a characteristic coupling (¹JCF). Based on data for 1-benzylpiperazine, the following carbon signals can be anticipated chemicalbook.com:
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Ethoxy -CH₃ | ~15 |
| Piperazine -CH₂- | ~53 |
| Benzyl -CH₂- | ~63 |
| Ethoxy -O-CH₂- | ~63 |
| Aromatic C-H | ~114-130 |
| Aromatic C-O (ethoxybenzyl) | ~158 |
| Aromatic C-F (fluorobenzyl) | ~160-164 (doublet) |
| Aromatic C-ipso (benzylic) | ~130-138 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization method) would confirm the molecular weight.
The fragmentation pattern in electron ionization (EI) mass spectrometry of 1,4-disubstituted piperazines is often characterized by cleavage of the benzylic C-N bond. The major fragments expected for this compound are summarized below nih.govresearchgate.net:
| Fragment Ion | m/z (mass-to-charge ratio) | Structure |
| Molecular Ion [M]⁺ | 328 | C₂₀H₂₅FN₂O |
| [M - C₈H₈F]⁺ | 206 | [C₁₂H₁₇N₂O]⁺ |
| [M - C₁₀H₁₂O]⁺ | 180 | [C₁₀H₁₃FN₂]⁺ |
| 4-ethoxybenzyl cation | 121 | [C₈H₉O]⁺ |
| 4-fluorobenzyl cation | 109 | [C₇H₆F]⁺ |
| Tropylium ion | 91 | [C₇H₇]⁺ |
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the confirmation of the elemental composition.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show the following characteristic absorption bands mdpi.commdpi.com:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Aromatic C-H stretch | 3100-3000 | Stretching vibration of C-H bonds on the aromatic rings. |
| Aliphatic C-H stretch | 3000-2850 | Stretching vibration of C-H bonds in the piperazine and benzyl methylene (B1212753) groups. |
| Aromatic C=C stretch | 1600-1450 | In-plane stretching vibrations of the carbon-carbon double bonds in the aromatic rings. |
| C-N stretch | 1250-1020 | Stretching vibration of the carbon-nitrogen bonds in the piperazine ring. |
| C-O stretch (ether) | 1260-1000 | Stretching vibration of the aryl-alkyl ether bond. |
| C-F stretch | 1400-1000 | Stretching vibration of the carbon-fluorine bond. |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) would be expected to show absorption bands characteristic of the substituted benzene (B151609) rings. The presence of the aromatic rings would likely result in absorption maxima in the UV region, typically between 200 and 300 nm researchgate.net. The exact position and intensity of these absorptions would be influenced by the nature and position of the substituents on the aromatic rings.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful technique that can provide the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or one of its derivatives can be obtained, X-ray diffraction analysis can be used to determine its solid-state conformation.
The analysis would reveal important structural parameters, including:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation of the piperazine ring: Confirmation of the expected chair conformation of the piperazine ring. nih.govresearchgate.net
Orientation of the substituents: The relative orientation of the 4-ethoxybenzyl and 4-fluorobenzyl groups with respect to the piperazine ring (i.e., axial or equatorial).
Intermolecular interactions: Information about how the molecules pack in the crystal lattice, including any hydrogen bonding or π-stacking interactions.
The crystallographic data would provide the most definitive structural proof for the synthesized compound.
Following a comprehensive search for published scientific literature, it has been determined that there is insufficient publicly available data on the pre-clinical pharmacological investigations of the specific compound This compound .
The creation of a thorough, informative, and scientifically accurate article adhering to the requested outline is not possible without specific research findings on this molecule. The strict requirement to focus solely on "this compound" and to exclude information that falls outside the explicit scope of the provided sections cannot be met due to the absence of dedicated studies on its receptor binding profile, enzyme inhibition, cellular pathway modulation, cellular transport mechanisms, and in vivo efficacy in animal models.
Therefore, the requested article cannot be generated at this time.
Pre Clinical Pharmacological Investigations of 1 4 Ethoxybenzyl 4 4 Fluorobenzyl Piperazine
In Vivo Pharmacological Models (Pre-clinical, Non-human) for Efficacy Assessment
Assessment of Biological Activity in Relevant Disease Models (e.g., antimicrobial, antioxidant, anti-melanogenic, anti-parasitic, CNS models)
Information regarding the assessment of 1-(4-ethoxybenzyl)-4-(4-fluorobenzyl)piperazine in biological disease models is not available in the reviewed sources. There are no published studies detailing its potential antimicrobial, antioxidant, anti-melanogenic, anti-parasitic, or central nervous system activities.
Pharmacodynamic Marker Analysis in Pre-clinical Settings
There is no available data from pre-clinical studies concerning the analysis of pharmacodynamic markers for this compound.
Mechanistic Elucidation of Biological Interactions of 1 4 Ethoxybenzyl 4 4 Fluorobenzyl Piperazine
Molecular Target Identification and Validation Studies
There is no publicly available research that identifies or validates specific molecular targets for 1-(4-ethoxybenzyl)-4-(4-fluorobenzyl)piperazine. While the broader class of piperazine-containing compounds has been investigated for activity at various receptors and enzymes, studies specifically elucidating the molecular targets of this particular compound have not been found.
Investigation of Downstream Signaling Pathway Modulation
In the absence of identified molecular targets, there is consequently no research available detailing the modulation of any downstream signaling pathways by this compound. Investigations into how this compound might affect intracellular signaling cascades have not been published.
Biophysical Characterization of Ligand-Target Binding
No studies have been found that report on the biophysical characterization of the binding of this compound to any biological target. Therefore, data on its binding kinetics (such as association and dissociation rates) and thermodynamic properties (such as enthalpy and entropy changes upon binding) are not available.
Subcellular Localization and Organelle Specificity Studies in Research Models
There is no available research on the subcellular localization of this compound within cells or its specific accumulation in any organelles. Studies using research models to determine the distribution of this compound at a subcellular level have not been documented in the accessible scientific literature.
Structure Activity Relationship Sar Studies of 1 4 Ethoxybenzyl 4 4 Fluorobenzyl Piperazine and Its Analogues
Impact of Substituent Modifications on Biological Activity, Potency, and Selectivity
Structural modifications to the piperazine (B1678402) scaffold, including the nature and position of substituents on the aromatic rings and the piperazine core itself, significantly influence pharmacological properties. researchgate.net The biological activity of piperazine derivatives is highly dependent on these substitutions, which can modulate receptor binding affinity, selectivity, and functional activity. researchgate.net
For instance, in the broad class of arylpiperazines, substituting the aromatic ring with electron-donating or electron-withdrawing groups can directly influence their interaction with biological targets. researchgate.net Similarly, modifying the piperazine nitrogen atoms can alter key physicochemical properties like lipophilicity and metabolic stability, which in turn affects the pharmacokinetic profile of the compound. researchgate.net Research on various piperazine-based compounds has demonstrated that even minor changes, such as the addition of methyl, methoxyl, or chloro groups on an associated indole (B1671886) moiety, can be beneficial to biological activity. nih.gov
The introduction of a piperazine moiety itself can significantly enhance the antiproliferative activity of parent compounds, with the nature of the substituents on the phenyl rings playing a critical role in modulating this activity. nih.gov
| Modification Type | Structural Location | General Impact on Activity/Property | Example from Analogues |
|---|---|---|---|
| Electron-donating/-withdrawing groups | Aromatic Rings | Influences receptor binding affinity and selectivity. researchgate.net | Addition of methoxyl or chloro groups can enhance anticancer activity. nih.gov |
| Alkyl, Aryl, or Heterocyclic Groups | Piperazine Nitrogen (N-1/N-4) | Modulates lipophilicity and metabolic stability. researchgate.net | N-benzyl groups are common in CNS-active agents. researchgate.net |
| Hydrophobic/Hydrophilic Motifs | Various | Affects solubility and drug-like properties. nih.gov | Introduction of aliphatic amines can improve solubility. nih.gov |
| Halogenation | Aromatic Rings | Enhances membrane permeation and binding affinity. nih.govmdpi.com | Fluorophenyl group is essential for certain transporter inhibitory effects. polyu.edu.hk |
Halogenation is a common and effective strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. nih.govmdpi.com In the case of 1-(4-ethoxybenzyl)-4-(4-fluorobenzyl)piperazine, the fluorine atom on one of the benzyl (B1604629) rings is a critical feature. Halogens, particularly fluorine and chlorine, are widely used to modulate physicochemical and pharmacodynamic properties. nih.gov
The introduction of a halogen atom can improve the affinity of a compound for its target receptor and increase its lipophilicity, which enhances passive permeation through biological membranes. mdpi.com Studies on various drug classes have quantified this effect; for example, replacing a hydrogen atom with a chlorine or a trifluoromethyl group can enhance the free energy of partitioning into a lipid membrane and significantly increase the permeability coefficient. nih.gov
In SAR studies of specific piperazine analogues, the presence of a halogen substituent on the phenyl moiety adjacent to the piperazine ring has been found to be essential for inhibitory effects on biological targets like equilibrative nucleoside transporters (ENTs). polyu.edu.hk The position and type of halogen can fine-tune the activity and selectivity. For example, in a series of FPMINT analogues, a halogen substitute on the fluorophenyl moiety was deemed essential for inhibitory activity. polyu.edu.hk The C-F bond is highly stable, and fluoro-arenes are generally more lipophilic than their non-fluorinated counterparts, which can contribute to improved bioavailability and target engagement. nih.gov
The two benzyl moieties are defining features of this compound. Piperazine derivatives can be broadly categorized into benzylpiperazines and phenylpiperazines, distinguished by the presence or absence of a methyl group linking the piperazine to an aromatic ring. researchgate.net Benzylpiperazine (BZP) and its analogues are known to interact with dopaminergic and serotonergic systems, often acting as stimulants. researchgate.netwikipedia.org The benzyl groups provide a specific spatial arrangement and hydrophobic character that are often crucial for receptor recognition. In one study, 4-fluorobenzyl and piperazine moieties were identified as the crucial functional groups for the anticancer activity of certain compounds. nih.gov
The ethoxy group on the other benzyl ring also plays a significant role. As an electron-donating group, it can influence the electronic properties of the aromatic ring, potentially affecting interactions with the target protein, such as hydrogen bonding or pi-stacking. The size and lipophilicity of the alkoxy group (e.g., methoxy (B1213986) vs. ethoxy) can be varied to optimize potency and selectivity. For example, in a series of prazosin-related compounds, modifications to such groups had a significant impact on receptor affinity. nih.gov
Identification of Key Pharmacophoric Elements and Active Conformations
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For benzylpiperazine derivatives, several key pharmacophoric elements can be identified:
The Piperazine Core : This acts as a central scaffold. One of the nitrogen atoms typically remains basic (protonated at physiological pH), allowing for ionic interactions with acidic residues (e.g., Aspartic acid) in a receptor binding pocket. This basic nitrogen is a crucial feature for the activity of many CNS-active piperazine drugs.
Aromatic Rings : The two benzyl groups provide hydrophobic regions that can engage in van der Waals and pi-pi stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the target protein.
Linker Groups : The methylene (B1212753) (-CH2-) bridges of the benzyl groups provide specific spacing and conformational flexibility, allowing the aromatic rings to adopt an optimal orientation for binding. The distance between the basic nitrogen of the piperazine ring and the centroids of the aromatic rings is often a critical determinant of activity.
Stereochemical Considerations in Activity Modulation (if applicable to known analogues)
While this compound itself is an achiral molecule, stereochemistry becomes a critical factor in many of its potential analogues. The introduction of substituents on the piperazine ring's carbon atoms or on the benzylic carbons can create chiral centers. nih.gov It is well-established that stereochemical variations in piperazine derivatives can lead to stereoselective effects on biological activity, with different enantiomers often exhibiting distinct pharmacological profiles, potencies, and selectivities. researchgate.net
For example, in a study of prazosin-related compounds, the cis/trans stereoisomerism of substituents on the piperazine ring had a profound effect on alpha-1 adrenoceptor affinity and selectivity. nih.gov The specific spatial orientation of substituents can determine how well a molecule fits into a chiral binding pocket on a receptor. This highlights that designing and synthesizing enantiomerically pure piperazine analogues is a common and important strategy in drug discovery to enhance therapeutic efficacy and potentially reduce off-target effects. nih.gov The lack of substitution on the ring carbons in many simple piperazine scaffolds may actually limit their biological target recognition landscape, and the addition of such substituents can lead to greater target selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely applied to piperazine derivatives to guide the design of new, more potent analogues and to understand the mechanisms underlying their activity. nih.govmdpi.com
In a QSAR study, various molecular descriptors are calculated for each compound in a series. These descriptors quantify different aspects of the molecule's structure, including:
Electronic properties (e.g., orbital energies like ELUMO, electrophilicity index)
Physicochemical properties (e.g., aqueous solubility (Log S), molar refractivity)
Topological properties (e.g., polar surface area (PSA))
Geometrical properties mdpi.com
These descriptors are then correlated with the measured biological activity (e.g., pIC50) using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression. nih.govmdpi.com
For example, a QSAR study on a series of piperazine derivatives acting as mTORC1 inhibitors revealed that descriptors such as the lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index, molar refractivity, and polar surface area were significantly correlated with their inhibitory activity. mdpi.com Similarly, QSAR models for 4-phenylpiperazines helped to provide a comprehensive understanding of their biological response by correlating structural properties with in vivo effects on the dopaminergic system and in vitro binding affinities. nih.gov Such predictive models are invaluable tools for prioritizing the synthesis of new candidates with potentially improved activity. mdpi.com
Computational Chemistry and Molecular Modeling Approaches for 1 4 Ethoxybenzyl 4 4 Fluorobenzyl Piperazine Research
Molecular Docking and Virtual Screening Methodologies for Target Identification and Binding Mode Prediction
Molecular docking is a cornerstone of structure-based drug design, used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. wikipedia.org For a compound like 1-(4-ethoxybenzyl)-4-(4-fluorobenzyl)piperazine, this process begins with the three-dimensional structures of both the ligand and its potential biological target. The docking algorithm then explores various possible conformations of the ligand within the binding site of the target, calculating the binding affinity for each pose using a scoring function. connectjournals.com The resulting scores help rank potential candidates and identify the most stable binding mode.
Virtual screening (VS) leverages this docking process on a massive scale, computationally evaluating large libraries of compounds against a specific target to filter for molecules with a high probability of activity. wikipedia.orgfrontiersin.orgnih.govresearchgate.net If this compound were part of such a library, VS could efficiently assess its potential against numerous known drug targets. This methodology is crucial for identifying novel biological targets for a compound and for discovering new lead compounds from extensive chemical databases. frontiersin.orgnih.gov
The prediction of the binding mode is a critical output of molecular docking. It provides a detailed picture of the intermolecular interactions between the ligand and the target. For piperazine (B1678402) derivatives, these interactions often include:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein's active site residues.
Hydrophobic Interactions: Occurring between the nonpolar regions of the ligand (such as the benzyl (B1604629) and ethoxybenzyl rings) and hydrophobic pockets in the target.
π-π Stacking: Interactions between the aromatic rings of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
These predicted interactions are vital for understanding the mechanism of action and for guiding further chemical modifications to enhance binding affinity and selectivity. mdpi.comacs.org
| Parameter | Description | Illustrative Value for a Piperazine Derivative |
|---|---|---|
| Binding Affinity (kcal/mol) | An estimation of the binding energy; more negative values indicate stronger binding. | -7.0 to -10.0 |
| Hydrogen Bonds | Specific electrostatic interactions with amino acid residues. | Asp126, Glu172 |
| Hydrophobic Interactions | Interactions with nonpolar amino acid residues. | Leu85, Phe208, Val210 |
| π-π Stacking | Interactions with aromatic amino acid residues. | Tyr120, Trp205 |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Stability
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and fluctuations of the ligand and its target protein. acs.org For the this compound-protein complex identified through docking, an MD simulation would be performed to validate the stability of the predicted binding pose. nih.gov
Key analyses performed during MD simulations include:
Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms from their initial positions over the course of the simulation. A stable, converging RMSD plot for both the protein and the ligand indicates that the complex has reached equilibrium and the binding is stable. nih.govnih.gov
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues or parts of the ligand. It helps identify which regions of the protein are flexible and which are stable upon ligand binding. nih.gov High fluctuations in the binding site could suggest an unstable interaction.
These simulations provide crucial information on the conformational flexibility of this compound and confirm whether the key interactions predicted by docking are maintained over time, thus lending greater confidence to the proposed binding mode. acs.orgnih.gov
| Analysis | Description | Typical Result for a Stable Complex |
|---|---|---|
| RMSD (Protein) | Measures the stability of the protein's backbone structure. | Plateaus after initial fluctuation, typically < 3 Å. |
| RMSD (Ligand) | Measures the stability of the ligand's position within the binding site. | Remains low and stable, typically < 2 Å relative to the protein. |
| RMSF | Identifies fluctuations of individual amino acid residues. | Low fluctuation in binding site residues, higher in loops and terminal regions. |
Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., HOMO-LUMO analysis, MEP, NBO)
Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic structure, which governs its reactivity and intermolecular interactions. researchgate.netjksus.org
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. bohrium.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. irjweb.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. nih.gov It is a color-coded map where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.govnih.gov For this compound, an MEP map would identify the electronegative nitrogen and oxygen atoms as nucleophilic sites, crucial for forming hydrogen bonds with a biological target. chemrxiv.orgmdpi.com
| Quantum Calculation | Parameter | Illustrative Value | Interpretation |
|---|---|---|---|
| HOMO-LUMO Analysis | EHOMO | -6.1 eV | Energy of the highest occupied molecular orbital (electron-donating ability). |
| ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital (electron-accepting ability). | |
| Energy Gap (ΔE) | 4.6 eV | Indicates high chemical stability and low reactivity. | |
| MEP | Vmin | -35 kcal/mol | Minimum potential, located near nitrogen/oxygen atoms, indicating a nucleophilic site for H-bonding. |
| NBO Analysis | E(2) for LP(N) → σ(C-C) | ~2.5 kcal/mol | Stabilization energy from the interaction between a nitrogen lone pair (LP) and an antibonding orbital (σ), indicating intramolecular charge transfer. |
In Silico Prediction of Pre-clinical Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico ADME prediction is a critical step in early drug discovery to assess the pharmacokinetic profile of a compound. longdom.orgresearchgate.net These computational models use a molecule's structure to predict its behavior in the body, helping to identify potential liabilities before significant resources are invested. bohrium.comtechnologynetworks.com For this compound, a range of ADME properties would be evaluated. mdpi.comnih.govresearchgate.net
Key predicted ADME properties include:
Absorption: Parameters like aqueous solubility (LogS), lipophilicity (LogP), and permeability through Caco-2 cell monolayers are predicted to estimate oral bioavailability. frontiersin.org
Distribution: Predictions include the extent of plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB), which determines if a compound can reach central nervous system targets.
Metabolism: Models predict whether the compound is likely to be a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6), which are responsible for the metabolism of most drugs. longdom.org Inhibition of these enzymes can lead to adverse drug-drug interactions.
Excretion: The total clearance rate is estimated to predict how quickly the compound is removed from the body.
These predictions are often guided by established rules, such as Lipinski's Rule of Five, which helps assess the "drug-likeness" of a compound based on its physicochemical properties. nih.gov
| ADME Property | Parameter | Predicted Value/Classification | Significance |
|---|---|---|---|
| Absorption | Lipophilicity (logP) | 3.5 - 4.5 | Good balance for permeability and solubility. |
| Aqueous Solubility (logS) | -4.0 (Moderately Soluble) | Affects dissolution and absorption. | |
| Caco-2 Permeability | High | Indicates good potential for intestinal absorption. | |
| Distribution | Blood-Brain Barrier (BBB) Permeation | Yes | Compound is likely to cross the BBB. |
| Plasma Protein Binding (PPB) | >90% | High binding may limit the free fraction of the drug. | |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. | |
| Excretion | Total Clearance | Low to Moderate | Predicts the rate of elimination from the body. |
Pre Clinical Pharmacokinetic and Metabolic Studies of 1 4 Ethoxybenzyl 4 4 Fluorobenzyl Piperazine
In Vitro Metabolic Stability and Metabolite Identification in Non-human Biological Systems (e.g., Hepatic Microsomes, Hepatocytes)
Investigating the in vitro metabolic stability of a new chemical entity is a critical step in early drug discovery. researchgate.netif-pan.krakow.pl These studies aim to determine a compound's susceptibility to biotransformation, which provides an estimate of its persistence in the body. if-pan.krakow.pl The primary systems used for these assessments are liver-derived preparations, such as hepatic microsomes and cryopreserved hepatocytes, from various preclinical species (e.g., mouse, rat, dog) and humans. researchgate.netthermofisher.com
Hepatocytes are considered a prime model system as they contain a full complement of both Phase I (e.g., Cytochrome P450s) and Phase II (e.g., UGTs, SULTs) metabolic enzymes. thermofisher.com In a typical assay, the compound is incubated with hepatocytes or microsomes, and samples are taken at various time points. thermofisher.com The disappearance of the parent compound over time is monitored using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. if-pan.krakow.pl A compound that is metabolized too quickly may not achieve sufficient exposure in the body, while one that is metabolized too slowly could accumulate and cause toxicity. researchgate.net
Concurrently, metabolite identification (MetID) studies are performed to understand the biotransformation pathways. wuxiapptec.com Using high-resolution mass spectrometry, metabolites formed during the incubation are detected and their structures are elucidated. researchgate.netwuxiapptec.com This process helps identify metabolic "soft spots" on the molecule that are prone to enzymatic modification, guiding medicinal chemists in designing more stable analogues. chemrxiv.org Comparing metabolite profiles across different species is crucial to determine if preclinical toxicology models are representative of human metabolism. wuxiapptec.com
A thorough search did not yield specific data on the in vitro metabolic stability or the metabolites of 1-(4-ethoxybenzyl)-4-(4-fluorobenzyl)piperazine in any non-human biological system.
Pre-clinical Animal Pharmacokinetic Profiling (e.g., Plasma Exposure, Half-life, Clearance in Rodent Models)
Preclinical pharmacokinetic (PK) studies in animal models, typically rodents like mice and rats, are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. mdpi.com Following administration of the compound, often through intravenous and oral routes, blood samples are collected at multiple time points. mdpi.comdovepress.com
The concentration of the drug in the plasma is quantified over time to generate a plasma concentration-time profile. From this profile, key pharmacokinetic parameters are determined:
Maximum Concentration (Cmax): The highest concentration of the drug observed in the plasma.
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
Area Under the Curve (AUC): Represents the total systemic exposure of the drug over time.
Half-life (t½): The time required for the drug concentration in the body to be reduced by half. nih.gov
Clearance (CL): A measure of the rate at which the drug is removed from the body. nih.gov
Volume of Distribution (Vd): Indicates the extent to which a drug distributes into body tissues compared to the plasma. nih.gov
These in vivo studies are vital for predicting human pharmacokinetics, selecting appropriate species for toxicology studies, and establishing a relationship between drug exposure and pharmacological effect. nih.govmdbneuro.com
No specific preclinical pharmacokinetic data regarding the plasma exposure, half-life, or clearance of this compound in any rodent model is available in the public domain.
Investigation of Transport Mechanisms Across Biological Barriers in In Vitro Models (e.g., Caco-2 permeability, Blood-Brain Barrier models)
To exert a therapeutic effect, a drug must often cross biological barriers, such as the intestinal wall for oral absorption or the blood-brain barrier (BBB) to act on the central nervous system (CNS). ane.pl In vitro models are widely used to predict a compound's ability to cross these barriers.
Caco-2 Permeability: The Caco-2 cell line, derived from human colon adenocarcinoma, is the gold standard for predicting human intestinal absorption. sygnaturediscovery.comnih.gov When cultured on semipermeable supports, these cells differentiate into a monolayer that mimics the intestinal epithelium, complete with tight junctions and functional efflux transporters (like P-glycoprotein). sygnaturediscovery.comnih.gov The apparent permeability coefficient (Papp) of a compound is measured by adding it to one side of the monolayer (apical, representing the intestine) and measuring its appearance on the other side (basolateral, representing the bloodstream) over time. sygnaturediscovery.com By measuring permeability in both directions (apical-to-basolateral and basolateral-to-apical), an efflux ratio can be calculated to determine if the compound is a substrate of efflux transporters. bioduro.com
Blood-Brain Barrier (BBB) Models: The BBB is a highly restrictive barrier that protects the brain. ane.plbiorxiv.org Predicting a compound's ability to penetrate the BBB is crucial for CNS-acting drugs. nih.gov In vitro BBB models typically involve co-culturing brain capillary endothelial cells with other neural cells like astrocytes and pericytes on a transwell insert. ane.plbiorxiv.org These models are characterized by high transendothelial electrical resistance (TEER), which indicates the tightness of the cellular junctions. irbm.com Permeability is assessed similarly to the Caco-2 assay, providing a rank-ordering of compounds based on their potential to enter the brain. irbm.comnih.gov
Publicly available data on the Caco-2 permeability or in vitro blood-brain barrier transport of this compound could not be located.
Analytical Techniques for Research Applications of 1 4 Ethoxybenzyl 4 4 Fluorobenzyl Piperazine
Development and Validation of Chromatographic Methods (HPLC, GC-MS, LC-MS/MS) for Quantification in Research Matrices (e.g., Cell Culture Media, Animal Tissues)
The quantification of 1-(4-ethoxybenzyl)-4-(4-fluorobenzyl)piperazine in complex research matrices like cell culture media and animal tissues necessitates the development of highly selective and sensitive chromatographic methods. The choice of technique depends on the analyte's physicochemical properties and the required sensitivity.
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) detection, is a versatile technique for quantifying piperazine (B1678402) derivatives. jocpr.comjaptronline.com Method development for this compound would involve selecting a reversed-phase column, typically a C18, to separate the relatively nonpolar compound from endogenous matrix components. japtronline.comnih.gov The mobile phase would likely consist of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, optimized to achieve a suitable retention time and peak shape. japtronline.com While UV detection is feasible due to the aromatic rings in the structure, its application in complex biological matrices can be limited by interferences. For matrices with low levels of interfering substances, a validated HPLC-UV method can be a cost-effective approach for quantification. jocpr.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. ikm.org.my For many piperazine derivatives, derivatization is often required to improve their volatility and chromatographic performance. mdma.chresearchgate.net Given the molecular weight and structure of this compound, GC-MS may be less suitable than liquid chromatography-based methods without prior fragmentation or derivatization. However, it remains a valuable tool for identifying certain metabolites or impurities if they are amenable to this technique. mdma.ch
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for quantifying drugs and their metabolites in complex biological matrices due to its superior sensitivity, selectivity, and speed. nih.govnih.gov An LC-MS/MS method for this compound would be developed by first optimizing the mass spectrometric parameters. This involves infusing a standard solution of the compound to determine the precursor ion (the molecular ion, [M+H]⁺) and the most stable and abundant product ions generated upon collision-induced dissociation. This process, known as multiple reaction monitoring (MRM), provides high selectivity. nih.govmdpi.com
Sample preparation is a critical step to remove proteins and other interfering components from research matrices. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov The choice of extraction method is optimized to maximize recovery of the analyte while minimizing matrix effects.
Method validation is performed according to international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the method's reliability. ich.orgfda.gov Key validation parameters are summarized in the table below.
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Linearity & Range | The concentration range over which the method is accurate, precise, and linear. | Correlation coefficient (R²) ≥ 0.99. ikm.org.my |
| Accuracy | Closeness of measured values to the true value. | Mean value should be within ±15% of the nominal value (±20% at LLOQ). nih.gov |
| Precision | Closeness of agreement among a series of measurements. | Coefficient of variation (%CV) or Relative Standard Deviation (%RSD) should not exceed 15% (20% at LLOQ). japtronline.comnih.gov |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10:1; accuracy and precision within ±20%. jocpr.com |
| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible. |
Spectroscopic Methods (NMR, Mass Spectrometry) for Metabolite Identification and Structural Confirmation in Pre-clinical Samples
Identifying the metabolic fate of this compound is crucial for understanding its efficacy and potential toxicological profile. Spectroscopic methods are indispensable for the structural elucidation of the parent compound and its metabolites in pre-clinical samples. hyphadiscovery.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive structural information. hyphadiscovery.comrsc.org High-resolution NMR (including ¹H, ¹³C, and ¹⁹F NMR) is used to confirm the structure of the synthesized parent compound. For metabolite identification, sufficient quantities must be isolated from preclinical samples (e.g., urine or from in vitro incubations with liver microsomes). The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the benzylic methylenes, the piperazine ring protons, and the ethoxy group. ¹⁹F NMR would provide a simple signal confirming the fluorine atom on the benzyl (B1604629) ring. nih.gov By comparing the NMR spectra of a metabolite with that of the parent compound, structural changes, such as the addition of a hydroxyl group or dealkylation, can be precisely located. mdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of metabolites. nih.gov Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, and the resulting fragmentation pattern provides clues about its structure. mdma.ch For this compound, likely metabolic pathways could include O-deethylation of the ethoxy group, hydroxylation of one of the aromatic rings, or cleavage of the piperazine ring. The mass shifts and fragmentation patterns observed in the MS/MS spectra are key to identifying these transformations. mdma.ch
The combination of NMR and MS provides a powerful workflow for unambiguous structure elucidation of novel metabolites. nih.govnih.gov
| Technique | Parameter | Expected Observation for this compound |
|---|---|---|
| ¹H NMR | Chemical Shifts (ppm) | Signals for aromatic, benzylic (Ar-CH₂), piperazine (-CH₂-N-CH₂-), and ethoxy (-O-CH₂-CH₃) protons. |
| ¹³C NMR | Chemical Shifts (ppm) | Distinct signals for each carbon atom, including aromatic, aliphatic, and ether carbons. |
| ¹⁹F NMR | Chemical Shift (ppm) | A characteristic signal corresponding to the fluorine atom on the fluorobenzyl group. |
| HRMS (ESI+) | [M+H]⁺ | Accurate mass measurement corresponding to the elemental formula C₂₀H₂₆FN₂O⁺. |
| MS/MS | Major Fragments | Characteristic fragments from the cleavage of benzyl groups (e.g., fluorobenzyl cation) and the piperazine ring. |
Bioanalytical Method Development for Quantitative Analysis in Pre-clinical Biological Fluids
The development of robust bioanalytical methods is a prerequisite for evaluating the pharmacokinetic profile of this compound in preclinical studies. europa.eu These methods must be rigorously validated to ensure that the data generated from biological fluids like plasma, serum, and urine are reliable for decision-making. europa.eumoh.gov.bw
LC-MS/MS is the preferred platform for this purpose, offering the necessary sensitivity and selectivity to measure low concentrations of the drug and its metabolites in complex biological fluids. nih.govresearchwithrutgers.com The development process is similar to that described in section 8.1 but with a heightened focus on challenges specific to bioanalysis.
A critical aspect of bioanalytical method development is the management of the "matrix effect," where components of the biological fluid can suppress or enhance the ionization of the analyte, leading to inaccurate results. europa.eu This is assessed by comparing the analyte's response in a post-extraction spiked sample to its response in a pure solution. An appropriate internal standard (ideally a stable isotope-labeled version of the analyte) and an efficient sample clean-up procedure are essential to mitigate matrix effects. nih.gov
The validation of a bioanalytical method is a formal process that assesses its performance characteristics. The parameters evaluated are defined by regulatory bodies and are crucial for ensuring the integrity of preclinical pharmacokinetic data. ich.orgeuropa.eu
| Validation Parameter | Purpose | Key Assessment |
|---|---|---|
| Selectivity & Specificity | Ensures the method can measure the analyte without interference from matrix components, metabolites, or other substances. | Analysis of at least six different blank matrix sources. europa.eu |
| Accuracy & Precision | To confirm the method provides accurate and reproducible results across the calibration range. | Analyzed at multiple concentration levels (LLOQ, low, medium, high QC) on different days. nih.gov |
| Calibration Curve | Demonstrates the relationship between instrument response and analyte concentration. | A fresh curve is prepared for each analytical run. europa.eu |
| Recovery | Measures the efficiency of the sample extraction process. | Compared at multiple concentrations. |
| Matrix Effect | Assesses the impact of the biological matrix on analyte ionization. | Evaluated using at least six different matrix sources. europa.eu |
| Stability | Evaluates the stability of the analyte in the biological matrix under various storage and handling conditions. | Includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. nih.gov |
Considerations for Future Pre Clinical Research Directions and Conceptual Therapeutic Potential
Identification of Novel Biological Targets for 1-(4-ethoxybenzyl)-4-(4-fluorobenzyl)piperazine Analogues Based on Mechanistic Insights
While direct mechanistic data for this compound is not extensively documented, the known biological activities of its core components and related structures provide a rational basis for identifying novel targets. The 1-(4-fluorobenzyl)piperazine (B185958) fragment is a known precursor for molecules targeting a range of biological entities, including chemokine receptors, cholinesterases, various kinases, and tyrosinase. sigmaaldrich.comnih.gov Benzylpiperazine (BZP) derivatives are known to modulate monoamine neurotransmission by enhancing the release of catecholamines, particularly dopamine (B1211576). researchgate.neteuropa.eu
Future research should focus on screening analogues of this compound against targets implicated in neurological disorders, given the strong neuropharmacological potential of the piperazine (B1678402) class. silae.itresearchgate.net This includes serotonin (B10506) (5-HT) and dopamine receptors, monoamine oxidase (MAO), and sigma receptors, which are crucial in the pathophysiology of depression, anxiety, and neurodegenerative diseases. silae.itnih.gov For instance, derivatives could be designed to target Transient Receptor Potential Cation (TRPC) channels, which have emerged as potential targets for treating Alzheimer's disease. nih.gov
| Potential Biological Target | Associated Therapeutic Area | Rationale Based on Piperazine Derivatives |
| Monoamine Transporters (DAT, SERT, NET) | CNS Disorders (Depression, ADHD) | Benzylpiperazines are known to inhibit monoamine reuptake. researchgate.netnih.govnih.gov |
| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | CNS Disorders (Anxiety, Depression) | Arylpiperazines frequently show high affinity for various 5-HT receptor subtypes. silae.itbenthamscience.com |
| Dopamine Receptors (e.g., D2, D4) | CNS Disorders (Schizophrenia, Parkinson's) | The piperazine scaffold is common in D2/D4 receptor antagonists. nih.gov |
| Cholinesterases (AChE, BuChE) | Neurodegenerative Diseases (Alzheimer's) | Piperazine linkers are used in designing dual-binding cholinesterase inhibitors. researchgate.netmdpi.com |
| Monoamine Oxidase (MAO-A, MAO-B) | Neurodegenerative/CNS Disorders | Piperazine-chalcone hybrids show potent MAO-B inhibitory activity. researchgate.net |
| Sigma Receptors (σ1, σ2) | Neurodegenerative Diseases, Psychiatric Disorders | Piperazine-based compounds have been identified as high-affinity sigma-1 receptor ligands. nih.gov |
| Microbial Enzymes/Proteins | Infectious Diseases | The piperazine nucleus is a key feature in many novel antibacterial and antifungal agents. researchgate.netscienmag.combenthamdirect.comresearchgate.net |
| Dipeptidyl Peptidase-IV (DPP-4) | Metabolic Disorders (Diabetes) | Piperazine sulphonamide derivatives have been identified as DPP-4 inhibitors. mdpi.com |
| Kinases (e.g., EGFR, Aurora A) | Cancer | The 1-(4-fluorobenzyl)piperazine moiety is a precursor for kinase inhibitors. sigmaaldrich.com |
Exploration of Polypharmacology and Multi-target Modulation Strategies
The complex nature of diseases like cancer and neurodegenerative disorders has spurred the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets. nih.gov The piperazine nucleus is an ideal scaffold for MTDL design due to its structural versatility, allowing for the incorporation of different pharmacophores at its two nitrogen atoms. researchgate.netmdpi.com
The structure of this compound, with two distinct substituted benzyl (B1604629) groups, is inherently suited for multi-target strategies. Future research could systematically modify each aromatic ring to optimize binding to different targets simultaneously. For example, in the context of Alzheimer's disease, one part of the molecule could be designed to inhibit acetylcholinesterase (AChE) while the other chelates metal ions or inhibits beta-amyloid (Aβ) aggregation. mdpi.comjneonatalsurg.com This approach has been successfully applied to create potent MTDLs from piperine (B192125) and other natural products. nih.gov Such compounds may offer superior efficacy and a more profound disease-modifying effect compared to single-target agents. nih.gov
Emerging Methodologies in Pre-clinical Compound Evaluation Relevant to Piperazine Derivatives
The pre-clinical assessment of novel piperazine derivatives is evolving beyond traditional screening methods. A multi-faceted approach combining in silico, in vitro, and in vivo models is crucial for a comprehensive evaluation. nih.gov
In Silico and Computational Approaches: Molecular docking and dynamics simulations are essential first steps to predict the binding modes and affinities of new analogues to their putative targets, guiding rational drug design. nih.govjneonatalsurg.com These computational tools help prioritize compounds for synthesis and reduce unnecessary animal testing.
In Vitro Assays: A battery of in vitro tests is necessary, including radioligand binding assays to determine affinity for specific receptors and enzyme inhibition assays (e.g., for cholinesterases or kinases). nih.gov For CNS applications, cell-based assays using neuronal cell lines (like SH-SY5Y) can assess neuroprotective effects. nih.gov
In Vivo Models: For CNS-targeted compounds, evaluation in animal models of disease is critical. This includes behavioral tests like the forced swim test for antidepressant activity or maze tests for cognition enhancement. researchgate.netasianjpr.com For metabolic disorders, models such as streptozotocin-induced diabetic mice can be employed to assess hypoglycemic activity. mdpi.com
Advanced Techniques: The use of translational biomarkers, such as electroencephalography (EEG) in pre-clinical models, can provide quantifiable, functional data on a compound's effect on neural activity, bridging the gap between animal studies and human clinical trials. synapcell.com Furthermore, pharmacokinetic properties, especially blood-brain barrier permeability for CNS candidates, must be rigorously tested. nih.gov
| Methodology | Purpose in Pre-clinical Evaluation | Relevance to Piperazine Derivatives |
| Molecular Docking/Dynamics | Predict binding affinity and interaction with target proteins. | Used to model interactions with targets like AChE, MAO-B, and dopamine receptors. nih.govjneonatalsurg.com |
| Radioligand Binding Assays | Quantify binding affinity (Ki) to specific receptors. | Standard method to screen for activity at CNS receptors (e.g., serotonin, dopamine, sigma). nih.gov |
| Enzyme Inhibition Assays | Determine inhibitory potency (IC50) against target enzymes. | Crucial for evaluating inhibitors of AChE, MAO, DPP-4, and kinases. researchgate.netmdpi.com |
| Cell-Based Assays | Assess cellular effects (e.g., cytotoxicity, neuroprotection, antiviral activity). | Used to test for anticancer effects, neuroprotection in neuronal cells, and antimicrobial activity. nih.govnih.gov |
| In Vivo Animal Models | Evaluate efficacy and physiological effects in a living organism. | Essential for confirming therapeutic potential in models of depression, Alzheimer's, and diabetes. researchgate.netmdpi.comnih.gov |
| Pharmacokinetic (ADME) Studies | Determine absorption, distribution, metabolism, and excretion profiles. | Critical for assessing drug-likeness, especially blood-brain barrier penetration for CNS drugs. nih.gov |
| Preclinical EEG | Measure direct effects on brain electrical activity. | Provides a translational biomarker for CNS activity and target engagement. synapcell.com |
Integration of High-Throughput Screening and Omics Technologies in Understanding Compound Activity
Modern drug discovery heavily relies on high-throughput screening (HTS) to rapidly test large libraries of compounds for activity against a specific target. youtube.com A library of this compound analogues could be synthesized and subjected to HTS campaigns to identify initial "hit" compounds for various therapeutic targets.
Following initial screening, "omics" technologies (genomics, proteomics, metabolomics) are invaluable for elucidating a compound's mechanism of action and identifying potential off-target effects. By treating cells or animal models with a lead compound and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), or metabolic pathways (metabolomics), researchers can build a comprehensive picture of the compound's biological impact. This multi-omics approach is crucial for validating the intended mechanism and uncovering novel biological pathways affected by the drug, which can lead to the identification of new therapeutic indications or potential side effects early in the development process. catapult.org.uk
Conceptualization of Potential Therapeutic Areas Based on Pre-clinical Findings
Based on the extensive pharmacology of the piperazine scaffold, analogues of this compound can be conceptualized for several major therapeutic areas.
Central Nervous System (CNS) Disorders: This remains the most promising area. The piperazine core is present in numerous drugs for depression, anxiety, psychosis, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. silae.itresearchgate.netbenthamscience.com By tuning the substituents on the benzyl rings, it is conceivable to develop analogues with specific profiles, such as dual serotonin/dopamine modulators or multi-target agents for Alzheimer's that combine cholinesterase inhibition with neuroprotective properties. nih.govmdpi.com
Infectious Diseases: The global challenge of antimicrobial resistance necessitates the development of new classes of drugs. researchgate.netapjhs.com Piperazine derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens, and their development as novel anti-infective agents is an active area of research. scienmag.combenthamdirect.comresearchgate.net
Metabolic Disorders: Certain piperazine derivatives have been explored as treatments for diabetes and obesity. nih.gov For example, some analogues act as dipeptidyl peptidase-IV (DPP-4) inhibitors, a validated strategy for managing type 2 diabetes. mdpi.com Others have shown potential as melanocortin receptor agonists for obesity. acs.orgnih.gov
Oncology: The piperazine ring is a key structural feature in several approved anticancer drugs, including kinase inhibitors. nih.govmdpi.com Given that the 1-(4-fluorobenzyl)piperazine moiety is a known building block for kinase inhibitors, this represents another viable therapeutic avenue for future investigation. sigmaaldrich.comnih.govmdpi.com
| Conceptual Therapeutic Area | Rationale and Research Focus |
| Central Nervous System Disorders | The piperazine scaffold is a privileged structure for CNS targets. Focus on developing analogues with tailored activity for depression, anxiety, schizophrenia, and neurodegenerative diseases. silae.itresearchgate.netnih.govbenthamscience.com |
| Infectious Diseases | Piperazine derivatives show broad-spectrum antimicrobial and antifungal activity. Focus on designing novel agents to combat drug-resistant pathogens. researchgate.netscienmag.combenthamdirect.comresearchgate.net |
| Metabolic Disorders | Analogues have shown potential as DPP-4 inhibitors for diabetes and melanocortin receptor agonists for obesity. Focus on optimizing potency and metabolic stability. mdpi.comnih.govnih.gov |
| Oncology | The piperazine core is present in many kinase inhibitors and other anticancer agents. Focus on screening for antiproliferative activity against various cancer cell lines. nih.govmdpi.commdpi.com |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-(4-ethoxybenzyl)-4-(4-fluorobenzyl)piperazine, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 1-(4-fluorobenzyl)piperazine with 4-ethoxybenzyl chloride in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (EDIPA) under microwave-assisted conditions (50°C, 200 W, 10 min) can yield derivatives . Solvent choice (e.g., DMF for solubility) and stoichiometric ratios are critical for minimizing side products. Purification often involves flash chromatography or crystallization with diethyl ether .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C NMR) is used to confirm substituent positions and piperazine ring integrity. Mass spectrometry (MS) provides molecular weight validation. For example, H NMR peaks at δ 3.82 (CH from ethoxybenzyl) and δ 7.32 (aromatic protons) are diagnostic . Elemental analysis (C, H, N) further verifies purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity against tyrosine kinases?
- Methodology : Introduce substituents (e.g., nitro, trifluoromethyl) to the benzoyl ring to enhance target binding. Pharmacophore modeling (e.g., halogen-bond donors at ortho positions) and docking simulations (using tools like AutoDock) predict interactions with kinase active sites. For instance, 2,4-dichloro substitution improved IC values to nanomolar ranges in analogous compounds . Validate predictions via in vitro kinase inhibition assays .
Q. What computational strategies predict drug-likeness and pharmacokinetic properties?
- Methodology : Calculate logP (lipophilicity), polar surface area (PSA), and pKa using tools like Chemicalize. Swiss ADME evaluates Lipinski’s Rule compliance and pan-assay interference compounds (PAINS). For example, PSA < 90 Å and logP < 5 enhance blood-brain barrier penetration . Molecular dynamics simulations assess metabolic stability .
Q. How do molecular docking studies elucidate binding mechanisms with biological targets?
- Methodology : Dock the compound into crystal structures of tyrosine kinases (e.g., PDB ID 2Y9X) using GROMACS or Schrödinger Suite. Analyze hydrogen bonds with catalytic residues (e.g., Asp381 in TyM) and hydrophobic interactions with fluorobenzyl groups. Free energy perturbation (FEP) quantifies binding affinity changes upon substituent modification .
Experimental Design & Data Analysis
Q. How can variability in IC values across inhibition assays be resolved?
- Methodology : Standardize assay conditions (e.g., substrate concentration, pH, incubation time). Use internal controls like kojic acid for tyrosinase assays. Statistical tools (e.g., ANOVA) identify outliers. For example, discrepancies may arise from differences in enzyme source (mushroom vs. human tyrosinase) .
Q. What strategies improve yield in multi-step syntheses of piperazine derivatives?
- Methodology : Optimize stepwise reactions:
- Step 1 : Use protecting groups (e.g., Boc for piperazine amines) to prevent side reactions.
- Step 2 : Monitor intermediates via TLC (e.g., hexane:ethyl acetate, 2:1).
- Step 3 : Employ microwave-assisted synthesis to reduce reaction time and byproducts .
Biological Evaluation
Q. Which in vitro assays evaluate antimicrobial potential of this compound?
- Methodology : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against S. aureus or E. coli. Compare to control antibiotics (e.g., ciprofloxacin). Synergy studies (checkerboard assay) assess combinatorial effects .
Q. How is cytotoxicity assessed in cancer cell lines?
- Methodology : Perform MTT assays on HepG2 or MCF-7 cells. Calculate IC values and compare to cisplatin. Flow cytometry (Annexin V/PI staining) evaluates apoptosis induction. Combine with caspase-3/7 activity assays .
Tables
Table 1 : Key Synthetic Parameters and Outcomes
| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzylation | 4-Ethoxybenzyl chloride, EDIPA, DCM | 65 | 98.5 |
| Piperazine coupling | Microwave, 50°C, 200 W | 78 | 99.1 |
| Purification | Flash chromatography (EtOAc/hexane) | 85 | 99.8 |
Table 2 : SAR of Substituents on Tyrosinase Inhibition
| Substituent Position | IC (µM) | Binding Affinity (kcal/mol) |
|---|---|---|
| 2-Nitro | 0.48 | -9.2 |
| 4-Trifluoromethyl | 0.87 | -8.7 |
| Unsubstituted | 13.34 | -6.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
